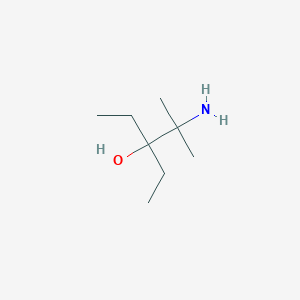

2-Amino-3-ethyl-2-methylpentan-3-ol

Description

2-Amino-3-ethyl-2-methylpentan-3-ol (CAS No. 89585-20-6) is a branched-chain amino alcohol with the molecular formula C₆H₁₅NO and a molecular weight of 117.192 g/mol . Its IUPAC name reflects the substitution pattern: an amino group (-NH₂) at position 2, an ethyl group (-CH₂CH₃) at position 3, and a methyl group (-CH₃) at position 2 on a pentanol backbone. This compound is categorized as an intermediate or building block in organic synthesis, with applications in pharmaceuticals and specialty chemicals .

Key characteristics include:

Properties

Molecular Formula |

C8H19NO |

|---|---|

Molecular Weight |

145.24 g/mol |

IUPAC Name |

2-amino-3-ethyl-2-methylpentan-3-ol |

InChI |

InChI=1S/C8H19NO/c1-5-8(10,6-2)7(3,4)9/h10H,5-6,9H2,1-4H3 |

InChI Key |

BCJXVWIKSFCJSP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(C(C)(C)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-ethyl-2-methylpentan-3-ol can be achieved through several methods. One common approach involves the reaction of 3-methyl-2-pentanone with ammonia in the presence of a reducing agent. This reaction typically requires controlled temperatures and pressures to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. These methods allow for the efficient production of the compound while maintaining high purity and yield. The reaction conditions are carefully monitored to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-ethyl-2-methylpentan-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-Amino-3-ethyl-2-methylpentan-3-ol has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Amino-3-ethyl-2-methylpentan-3-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with various enzymes and proteins. These interactions can modulate the activity of the target molecules, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound is compared to three structurally related molecules: 2-Amino-3-pentanol, 2-Methyl-3-pentanol, and 2-Methyl-3-pentanone (Table 1).

Table 1: Structural and Physicochemical Comparison

Physicochemical and Functional Properties

Hydrogen Bonding and Solubility: The presence of both -NH₂ and -OH groups in this compound enhances hydrogen bonding, likely increasing its water solubility compared to non-amino analogues like 2-methyl-3-pentanol. However, the bulky ethyl and methyl substituents may reduce solubility relative to simpler amino alcohols (e.g., 2-amino-3-pentanol) . In contrast, 2-methyl-3-pentanone lacks hydrogen-bond donors, resulting in lower polarity and higher volatility .

2-Methyl-3-pentanone’s ketone group is reactive toward nucleophilic additions, a pathway unavailable to amino alcohols .

Biological Activity

2-Amino-3-ethyl-2-methylpentan-3-ol, also known as this compound hydrochloride in its salt form, is a small organic compound notable for its biological activity. This compound features an amino group, which enables it to interact with various biological targets, influencing metabolic pathways and enzyme functions. Its molecular formula is CHNO, with a molecular weight of approximately 159.25 g/mol.

Chemical Structure and Properties

The structural characteristics of this compound contribute to its reactivity and stability. The presence of the amino group allows for hydrogen bonding and ionic interactions with molecular targets, which is crucial for its biological activity. The compound's unique combination of functional groups enhances its potential applications in pharmacological research.

The biological activity of this compound primarily involves its interactions with enzymes and receptors. The amino group can form hydrogen bonds or ionic interactions, influencing the activity and function of these biomolecules. This capability allows the compound to modulate various biochemical pathways, making it a candidate for drug development.

Enzyme Interactions

Research indicates that this compound can significantly impact metabolic pathways by interacting with specific enzymes. For instance, studies have shown that it can act as an inhibitor or modulator for certain enzymatic reactions, which may have implications for therapeutic applications.

Case Studies

- Enzyme Modulation : In a study examining the effects of this compound on metabolic enzymes, it was found that the compound inhibited the activity of certain dehydrogenases, leading to altered metabolic profiles in cell cultures. This suggests potential applications in metabolic disorders.

- Pharmacological Implications : Another research effort focused on the compound's ability to bind to neurotransmitter receptors. It demonstrated that this compound could enhance receptor activity, indicating a possible role in neuropharmacology.

Comparative Analysis

To further understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Amino group; ethyl and methyl groups | Modulates enzyme activity; receptor interaction |

| 1-(Dimethylamino)-propanol | Dimethylamino group | Primarily acts as a solvent; limited biological activity |

| 1-(Aminomethyl)-cyclopentanol | Aminomethyl group; cyclic structure | Moderate receptor interaction; less studied |

Applications

The diverse applications of this compound span several fields:

- Pharmaceutical Development : Its ability to modulate enzyme activity makes it a candidate for developing drugs targeting metabolic pathways.

- Chemical Synthesis : As a versatile scaffold in organic synthesis, it serves as a building block for more complex molecules.

- Research Tool : Utilized in studies investigating enzyme interactions and metabolic processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.